molecular formula C10H11NO4S B15161565 1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene CAS No. 144068-23-5

1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene

Cat. No.: B15161565
CAS No.: 144068-23-5
M. Wt: 241.27 g/mol
InChI Key: UVNCFILLRHHYEE-UHFFFAOYSA-N
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Description

1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene is a chemical compound that features a nitrobenzene ring substituted with a methanesulfonyl group and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzene with methanesulfonyl chloride and a suitable base, such as triethylamine, under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the prop-1-en-2-yl group to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methanesulfonyl group.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.

    1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene is unique due to the presence of both a nitro group and a methanesulfonyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.

Properties

CAS No.

144068-23-5

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

1-(3-methylsulfonylprop-1-en-2-yl)-4-nitrobenzene

InChI

InChI=1S/C10H11NO4S/c1-8(7-16(2,14)15)9-3-5-10(6-4-9)11(12)13/h3-6H,1,7H2,2H3

InChI Key

UVNCFILLRHHYEE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC(=C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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